molecular formula C16H11FN4OS B294484 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294484
M. Wt: 326.4 g/mol
InChI Key: OSESDAJIOWFKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.

Scientific Research Applications

1. Structural Analyses and Synthesis

Gündoğdu et al. (2017) conducted a study on novel compounds, including 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, synthesized as cytotoxic agents. These compounds were characterized using various methods like infrared, NMR, mass spectral data, and X-ray powder diffraction. The structural analyses revealed that these compounds are isostructural and have potential as cytotoxic agents (Gündoğdu et al., 2017).

2. Antioxidant and Anticancer Properties

Sunil et al. (2010) explored the antioxidant properties of similar triazolo-thiadiazoles, finding that these compounds exhibited potent antioxidant capabilities. Additionally, their cytotoxic effect on hepatocellular carcinoma cell lines was significant, indicating potential as anticancer agents (Sunil et al., 2010).

3. Potential in Anticancer Drug Development

Chowrasia et al. (2017) synthesized a series of fluorinated triazolo-thiadiazoles and tested them for anticancer activity against various cancerous cell lines. These compounds showed moderate to good antiproliferative potency, suggesting their potential in the development of anticancer drugs (Chowrasia et al., 2017).

4. Crystal Structure Analysis

Su et al. (2010) performed a detailed analysis of the crystal structure of similar 1,2,4-triazolo-thiadiazoles. The structural determination provided insights into the molecular arrangement and interactions within the crystal lattice, contributing to a better understanding of these compounds (Su et al., 2010).

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-8-4-11(5-9-13)15-20-21-14(18-19-16(21)23-15)10-2-6-12(17)7-3-10/h2-9H,1H3

InChI Key

OSESDAJIOWFKNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
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3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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